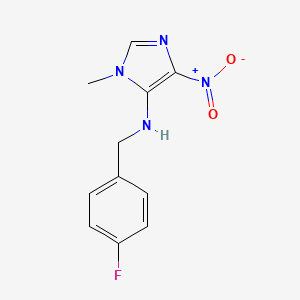

n-(4-Fluorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

Description

N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine (CAS: 923706-25-6) is a nitro-substituted imidazole derivative characterized by a 4-fluorobenzylamine group at position 5, a methyl group at position 1, and a nitro group at position 4 of the imidazole ring. This compound is structurally related to several pharmacologically active molecules, including antihistamines and kinase inhibitors, though its specific applications remain underexplored in the provided evidence.

Properties

Molecular Formula |

C11H11FN4O2 |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |

InChI |

InChI=1S/C11H11FN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |

InChI Key |

PPIHSZYQAQCCSV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1NCC2=CC=C(C=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method includes the nitration of 1-methylimidazole to introduce the nitro group, followed by the alkylation of the imidazole ring with 4-fluorobenzyl chloride under basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Coupling Reactions: The imidazole ring can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed:

Reduction: Formation of N-(4-Fluorobenzyl)-1-methyl-4-amino-1H-imidazole.

Substitution: Formation of various substituted imidazole derivatives.

Coupling: Formation of biaryl imidazole derivatives.

Scientific Research Applications

Chemistry: N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine is used as a building block in organic synthesis to create more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine ()

- Structural Differences : Replaces the imidazole core with a benzimidazole and substitutes the nitro group with a methyl group. The benzyl group has a methoxy (-OCH₃) instead of fluorine.

- Functional Implications : The methoxy group is electron-donating, increasing electron density on the aromatic ring, whereas the fluorine in the target compound is weakly electron-withdrawing. This difference may alter interactions with hydrophobic binding pockets or enzymes .

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine ()

- Structural Differences : Features a benzimidazole core linked to a pyridyloxy-triazolyl group and a trifluoromethoxy-phenyl substituent.

- Functional Implications : The trifluoromethoxy group increases hydrophobicity and metabolic stability compared to the nitro group in the target compound. The pyridyloxy-triazolyl extension likely enhances binding to metal ions or aromatic receptors, a property absent in the simpler imidazole scaffold of the target .

Pharmacologically Active Analogues

Astemizole ()

- Structural Differences : A benzimidazole derivative with a 4-fluorobenzyl group but includes a piperidine moiety and methoxyphenethyl substituent.

- Functional Implications : Astemizole’s antihistamine activity is linked to its benzimidazole core and extended alkyl chain. The target compound’s nitro group and lack of a piperidine ring suggest divergent biological targets, possibly with reduced CNS penetration due to higher polarity .

Tizanidine Related Compound B ()

- Structural Differences : Contains a benzothiadiazole ring instead of imidazole and an acetylated amine.

- Functional Implications : The benzothiadiazole core confers rigidity and hydrogen-bonding capacity, while the acetyl group reduces basicity. The target’s nitro group may render it more reactive in redox environments .

Physicochemical Properties

Key Observations :

- The target compound has the lowest molecular weight and logP, suggesting better aqueous solubility but reduced membrane permeability compared to bulkier analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.